N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antimicrobial Activities
Compounds incorporating structures similar to "N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" have been investigated for their antitumor activities. For instance, derivatives of thiophene, pyrimidine, coumarin, pyrazole, and pyridine have shown promising inhibitory effects on various cell lines, highlighting the potential antitumor applications of such compounds (Albratty et al., 2017).
The utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, as well as their biological evaluation, underscores the versatility of pyrazole derivatives in synthesizing compounds with potential antimicrobial properties (Khalil et al., 2017).
Neurological Disease Treatment
- Pyrazole derivatives have been identified as potent inhibitors of enzymes related to neurological diseases, such as Alzheimer's, demonstrating their potential in the development of therapeutics for neurodegenerative conditions (Umar et al., 2019).
Insecticidal and Antioxidant Properties
Investigations into heterocycles incorporating a thiadiazole moiety against agricultural pests like the cotton leafworm have revealed the potential insecticidal benefits of such compounds, suggesting applications in pest management (Fadda et al., 2017).
The synthesis of novel coordination complexes from pyrazole-acetamide derivatives has highlighted their significant antioxidant activities, indicating potential applications in combating oxidative stress-related conditions (Chkirate et al., 2019).
Antagonistic Activity on Receptors
- Pyrazole derivatives have been studied for their role as cannabinoid receptor antagonists, which can be crucial in developing treatments for disorders associated with cannabinoid receptor dysregulation (Lan et al., 1999).
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-19(12-25-16-3-1-2-4-17(16)28-20(25)27)21-14-7-9-24(10-8-14)18-11-15(22-23-18)13-5-6-13/h1-4,11,13-14H,5-10,12H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACSSNKDPOVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.